7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine
Description
7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrrolo[2,1-f][1,2,4]triazine core
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-6-2-1-5-4-10-7(3-9)11-12(5)6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDJREBUYLNQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NN2C(=C1)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by chlorination. Another approach includes the formation of triazinium dicyanomethylide, which undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-mediated synthesis and multistep synthesis are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Typical reaction conditions involve the use of solvents like dichloromethane or acetonitrile and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . Additionally, it can bind to nucleic acids, affecting the replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine include:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Brominated and Chlorinated Heterocycles: Compounds with bromine and chlorine substituents on different heterocyclic cores.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of targeted therapies and advanced materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
